molecular formula C16H19NO2 B14037001 Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate CAS No. 215187-25-0

Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate

Cat. No.: B14037001
CAS No.: 215187-25-0
M. Wt: 257.33 g/mol
InChI Key: OHCMNEPEILFJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a p-tolyl group, and a carboxylate group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate typically involves the reaction of p-tolylamine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the reaction mixture under reflux and using an acid catalyst to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms of the carboxylate group, such as alcohols.

    Substitution: Substituted aromatic compounds with halogen or nitro groups.

Scientific Research Applications

Chemistry: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives and other heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological molecules. It may also serve as a model compound for investigating the biological activity of pyrrole-containing drugs.

Medicine: Pyrrole derivatives have shown potential in medicinal chemistry as therapeutic agents. This compound may be explored for its pharmacological properties and potential use in drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its functional groups. The carboxylate group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.

    Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate group.

Uniqueness: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the tert-butyl and p-tolyl groups, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

215187-25-0

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(4-methylphenyl)pyrrole-1-carboxylate

InChI

InChI=1S/C16H19NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h5-11H,1-4H3

InChI Key

OHCMNEPEILFJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.